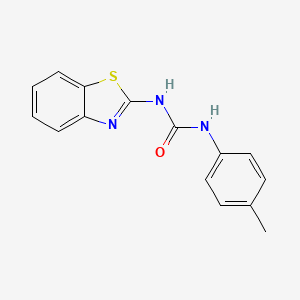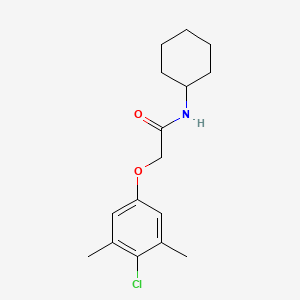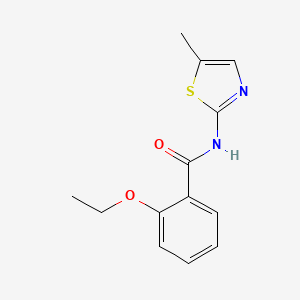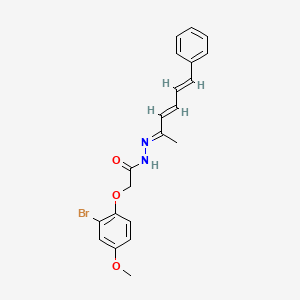![molecular formula C13H13FN2O4S2 B5749716 N-(4-fluorophenyl)-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B5749716.png)
N-(4-fluorophenyl)-4-[(methylsulfonyl)amino]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorophenyl)-4-[(methylsulfonyl)amino]benzenesulfonamide, commonly known as F4-MSA, is a sulfonamide-based compound that has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in several types of cancer.
Wissenschaftliche Forschungsanwendungen
F4-MSA has been extensively studied for its potential applications in scientific research, particularly in cancer research. It has been shown to be a potent inhibitor of N-(4-fluorophenyl)-4-[(methylsulfonyl)amino]benzenesulfonamide, which is overexpressed in several types of cancer, including renal cell carcinoma, breast cancer, and glioblastoma. F4-MSA has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and it has also been shown to enhance the efficacy of chemotherapy and radiation therapy.
Wirkmechanismus
F4-MSA inhibits N-(4-fluorophenyl)-4-[(methylsulfonyl)amino]benzenesulfonamide by binding to its active site and preventing the conversion of carbon dioxide to bicarbonate. This leads to an increase in the acidity of the tumor microenvironment, which in turn inhibits the growth and proliferation of cancer cells. F4-MSA has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
F4-MSA has been shown to have several biochemical and physiological effects, including the inhibition of N-(4-fluorophenyl)-4-[(methylsulfonyl)amino]benzenesulfonamide activity, the induction of apoptosis in cancer cells, and the enhancement of the efficacy of chemotherapy and radiation therapy. It has also been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
F4-MSA has several advantages for lab experiments, including its high potency, selectivity, and low toxicity in normal cells and tissues. However, it also has some limitations, including its poor solubility in aqueous solutions and its instability in acidic conditions. These limitations can be overcome by using appropriate solvents and pH conditions.
Zukünftige Richtungen
There are several future directions for the research and development of F4-MSA, including the optimization of its synthesis method, the development of more potent and selective N-(4-fluorophenyl)-4-[(methylsulfonyl)amino]benzenesulfonamide inhibitors, and the evaluation of its efficacy in combination with other cancer therapies. F4-MSA also has potential applications in other diseases, such as glaucoma and epilepsy, which warrant further investigation.
Synthesemethoden
F4-MSA can be synthesized using a series of chemical reactions that involve the reaction of 4-fluoroaniline with chlorosulfonic acid, followed by the reaction of the resulting sulfonic acid with methylsulfonyl chloride and sodium hydroxide. The final product is obtained by treating the resulting sulfonamide with sodium hydroxide. The synthesis method has been optimized to yield high purity and high yield of F4-MSA.
Eigenschaften
IUPAC Name |
N-(4-fluorophenyl)-4-(methanesulfonamido)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O4S2/c1-21(17,18)15-11-6-8-13(9-7-11)22(19,20)16-12-4-2-10(14)3-5-12/h2-9,15-16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYHCAIGJBKKIMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5749633.png)


![N-[4-(benzyloxy)phenyl]-3-phenylpropanamide](/img/structure/B5749655.png)
![4-methyl-N-[2-(4-methylphenyl)-3-phenyl-1,2,4-thiadiazol-5(2H)-ylidene]benzenesulfonamide](/img/structure/B5749670.png)

![methyl ({4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B5749679.png)
![N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B5749694.png)
![1-[(4-bromophenyl)carbonothioyl]-4-ethylpiperazine](/img/structure/B5749708.png)

![4-({[5-(4-chloro-2-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5749714.png)
![N-1,3-benzothiazol-2-yl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5749717.png)
![N'-[4-(difluoromethoxy)benzylidene]-3-(3-nitro-1H-pyrazol-1-yl)propanohydrazide](/img/structure/B5749731.png)
